N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15-6-2-5-9-20(15)27-14-21(25)22-12-18-17-13-26-11-10-19(17)24(23-18)16-7-3-4-8-16/h2,5-6,9,16H,3-4,7-8,10-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLAXXHCQNDTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NN(C3=C2COCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.
Introduction of the cyclopentyl group: This step may involve alkylation reactions using cyclopentyl halides.
Attachment of the pyrano group: This can be done through condensation reactions with suitable aldehydes or ketones.
Formation of the acetamide linkage: This step involves the reaction of the pyrazole derivative with 2-(2-methylphenoxy)acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the cyclopentyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide exhibit anticancer properties. The pyrano-pyrazole moiety has been associated with inhibiting tumor growth and inducing apoptosis in cancer cells. Studies suggest that the compound may target specific signaling pathways involved in cancer progression.
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. It is believed to modulate the release of pro-inflammatory cytokines and inhibit pathways that lead to chronic inflammation. This application is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
Neurological Applications
Preliminary studies suggest potential neuroprotective effects of the compound. It may offer therapeutic benefits in neurodegenerative disorders like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells.
Pharmacokinetics
Research on the pharmacokinetics of this compound suggests favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation.
Synthesis of Functional Materials
The unique structure of this compound allows it to be utilized as a building block in synthesizing novel materials with specific properties. Its application in creating polymers or hybrid materials is an area of ongoing research.
Nanotechnology Applications
The compound's properties may be exploited in nanotechnology for drug delivery systems or as a component in nanomaterials designed for targeted therapy.
Table 1: Summary of Research Findings
Case Study: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of human cancer cell lines by disrupting cell cycle progression and promoting apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of “N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide” would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s pyrano[4,3-c]pyrazol core distinguishes it from analogs with triazole, pyridazine, or indole-based backbones. For example:
- Triazole-based analogs (e.g., compounds 6a–m in –3) utilize a 1,2,3-triazole ring linked to acetamide and aryloxy groups. These were synthesized via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) .
- Pyridazine derivatives (e.g., N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine in ) incorporate pyridazine rings, which are less complex fused systems compared to pyrano-pyrazol cores .
- Indole-containing analogs (e.g., compound 6y in ) feature indole rings fused with acetamide groups, highlighting diversity in heterocyclic design .
Key Insight: The pyrano-pyrazol core in the target compound may confer unique conformational rigidity or metabolic stability compared to triazole or pyridazine systems.
Substituent Effects
Substituents on the core structure critically influence physicochemical and pharmacological properties:
- Cyclopentyl vs. Aryl Groups : The cyclopentyl substituent in the target compound likely increases lipophilicity relative to naphthyl or chlorophenyl groups in triazole analogs (e.g., compound 6m: 4-chlorophenyl; 6a: phenyl) .
- 2-Methylphenoxy vs. Other Aryloxy Groups: The 2-methylphenoxy moiety in the target compound may exhibit steric and electronic differences compared to bulkier naphthalen-1-yloxy groups in compounds 6a–m .
Spectral and Analytical Data Comparison
While spectral data for the target compound are unavailable, comparisons with triazole analogs reveal trends:
Notes:
- The absence of electron-withdrawing groups (e.g., –NO2 in compound 6b ) in the target compound may reduce polarity compared to nitro-substituted analogs.
- The cyclopentyl group’s steric bulk could hinder crystallization, contrasting with planar naphthyl groups in triazole derivatives, which are often amenable to X-ray analysis (as implied by ’s discussion of SHELX refinement) .
Biological Activity
N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(2-methylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological activities based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structural motif combining a pyrano[4,3-c]pyrazole core with a 2-(2-methylphenoxy)acetamide moiety. The synthesis typically involves multi-step organic reactions that include the formation of the pyrano[4,3-c]pyrazole core followed by the introduction of the cyclopentyl group and the acetamide moiety. Common reagents include cyclopentanone and hydrazine derivatives, with solvents such as ethanol or dichloromethane being utilized in various steps of the synthesis process .
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The precise molecular targets and pathways involved in its action are still under investigation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds within the pyrazole class. For instance, derivatives have demonstrated significant antibacterial activity against both methicillin-susceptible and resistant strains of Staphylococcus aureus (MSSA and MRSA). Minimum inhibitory concentrations (MICs) for these compounds ranged from 4 to 16 mg/mL .
Additionally, antifungal activity has been observed against Aspergillus niger with MICs between 16 and 32 mg/mL. Notably, certain derivatives exhibited stronger activity compared to standard antifungal agents such as fluconazole .
Anticancer Properties
Compounds featuring similar structural elements have been reported to possess anticancer properties. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Other Biological Activities
Beyond antimicrobial and anticancer effects, pyrazole derivatives have shown promise in other therapeutic areas:
- Antiviral : Some compounds have demonstrated efficacy against viral infections.
- Anti-inflammatory : Certain pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective : There is emerging evidence supporting neuroprotective effects in models of neurodegenerative diseases .
Comparative Analysis
A comparative analysis of similar compounds reveals unique characteristics in terms of biological activity:
| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| N-(1-cyclopentyl-1H-pyrazol-3-yl)benzamide | Pyrazole core | Moderate | Low |
| N-(1-cyclopentyl-1H,pyrano[4,3-c]pyrazol-3-yl)benzamide | Pyrano[4,3-c] structure | High | Moderate |
| This compound | Unique hybrid structure | Very High | High |
Case Studies and Research Findings
Several case studies have documented the biological activities of related pyrazole compounds:
- Antimicrobial Efficacy : A study found that specific pyrazole derivatives exhibited potent antibacterial properties with MIC values significantly lower than those of established antibiotics .
- Anticancer Mechanisms : Research indicated that certain pyrazole derivatives could inhibit tumor growth in vitro by inducing apoptosis in cancer cells .
- Neuroprotective Effects : In animal models of neurodegeneration, some compounds demonstrated significant protective effects against neuronal cell death .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-({1-cyclopentyl...})acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition using copper catalysts (e.g., Cu(OAc)₂) in a mixed solvent system (e.g., tert-butanol/water). Reaction optimization involves adjusting temperature, solvent ratios, and catalyst loading to maximize yield. Purification via recrystallization (ethanol) or column chromatography is recommended to achieve >95% purity .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Catalyst Loading | 5–10 mol% Cu(OAc)₂ |
| Solvent Ratio | 3:1 tert-butanol/water |
| Reaction Time | 6–8 hours at room temperature |
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of the compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR : Confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, methylphenoxy signals at δ 2.3 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
- Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to detect impurities .
Q. What initial biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize in vitro assays such as:
- Enzyme inhibition (e.g., kinase or protease targets).
- Antimicrobial activity (MIC determination via broth microdilution).
- Cytotoxicity (MTT assay on cancer cell lines).
- Standardize assays with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Methodological Answer :
- Use SHELXL for crystal structure refinement, focusing on hydrogen bonding and torsional angles .
- Validate hydrogen-bonding patterns via graph set analysis (e.g., Etter’s rules for intermolecular interactions) .
- Compare experimental XRD data with computational models (e.g., Mercury CSD) to resolve discrepancies .
Q. What computational approaches predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclin-dependent kinases) .
- QSAR Modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
Q. How can discrepancies in reported biological activity data be systematically addressed?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
- Purity Reevaluation : Reanalyze legacy samples via HPLC-MS to detect degradation products .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects) .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- CYP450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots and modify susceptible sites (e.g., methylphenoxy group) .
- LogP Optimization : Adjust lipophilicity via substituent variation (target LogP 2–4 for blood-brain barrier penetration) .
Data Contradiction Analysis
Q. Conflicting reports on synthetic yields: How to identify and mitigate causes?
- Methodological Answer :
- Parameter Screening : Use a Design of Experiments (DoE) approach to test variables (e.g., solvent polarity, catalyst source) .
- By-Product Analysis : Characterize side products via LC-MS and adjust protecting groups (e.g., acetylation of reactive amines) .
- Reproducibility Protocol : Publish detailed synthetic procedures with step-by-step spectral validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
